molecular formula C19H19N3O4 B2361362 Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate CAS No. 655248-76-3

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate

Cat. No.: B2361362
CAS No.: 655248-76-3
M. Wt: 353.378
InChI Key: QHGGHLADHCRTMO-UHFFFAOYSA-N
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Description

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is a synthetic organic compound built on a 4-anilinoquinazoline scaffold, a structure class recognized for its significant potential in medicinal chemistry research . This benzoate derivative features a 6,7-dimethoxyquinazoline core, a substitution pattern known to influence molecular recognition and binding affinity . The primary research value of 4-anilinoquinazoline compounds lies in their well-documented role as potent inhibitors of protein kinase enzymes, particularly the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . By selectively inhibiting EGFR signaling, which is a critical pathway driving cell proliferation and survival, such compounds are invaluable tools for investigating hyperproliferative disorders in preclinical models . Consequently, this chemical class is a key starting point for the discovery and development of targeted therapeutic agents for various diseases . Researchers utilize this and related compounds to study cellular signaling mechanisms, resistance patterns, and structure-activity relationships (SAR) to design novel candidates with improved efficacy and selectivity. This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

IUPAC Name

ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-4-26-19(23)12-5-7-13(8-6-12)22-18-14-9-16(24-2)17(25-3)10-15(14)20-11-21-18/h5-11H,4H2,1-3H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGGHLADHCRTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Ethyl 4-[(6,7-Dimethoxyquinazolin-4-yl)amino]benzoate

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • 6,7-Dimethoxyquinazolin-4-amine core : Synthesized via cyclocondensation of substituted anthranilic acid derivatives.
  • Ethyl 4-aminobenzoate : Prepared through esterification and hydrogenation of 4-nitrobenzoic acid.

Coupling these fragments via nucleophilic aromatic substitution forms the final product.

Stepwise Synthesis and Optimization

Preparation of 4-Chloro-6,7-dimethoxyquinazoline

Cyclocondensation of Anthranilic Acid Derivatives

The quinazoline core is synthesized from 4-hydroxy-3-methoxybenzoic acid through nitration, alkylation, and cyclocondensation (Scheme 1):

  • Nitration :

    • Reactant: 4-hydroxy-3-methoxybenzoic acid
    • Reagent: Nitric acid (65%) in acetic acid
    • Yield: 75%
  • Alkylation with 1-Bromo-3-chloropropane :

    • Conditions: K₂CO₃, tetrabutylammonium iodide, acetone reflux
    • Product: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate
  • Cyclocondensation with Formamidine Acetate :

    • Solvent: 2-Methoxyethanol
    • Temperature: Reflux (4–6 h)
    • Yield: 85%

Table 1: Key Reaction Parameters for Cyclocondensation

Parameter Value
Solvent 2-Methoxyethanol
Catalyst Formamidine acetate
Temperature 120–130°C (reflux)
Reaction Time 4–6 h
Yield 85%
Chlorination of Quinazolinone Intermediate

Phosphoryl chloride (POCl₃) in the presence of N,N-diethylaniline efficiently converts the quinazolin-4-one to the 4-chloro derivative:

  • Yield: 70–86%
  • Purity: >98% (HPLC)

Synthesis of Ethyl 4-Aminobenzoate

Esterification of 4-Nitrobenzoic Acid
  • Catalyst : Neodymium sesquioxide (Nd₂O₃)
  • Solvent : Toluene (water entrainer)
  • Conditions : Reflux (4 h), 1:1.5 molar ratio of acid to ethanol
  • Yield : >99.5% conversion
Hydrogenation of Ethyl 4-Nitrobenzoate
  • Catalyst : 5% Pd/C
  • Pressure : 40–50 p.s.i. H₂
  • Yield : 99% (GC purity ≥99.5%)

Table 2: Hydrogenation Conditions for Ethyl 4-Nitrobenzoate

Parameter Value
Catalyst Loading 0.1–5% w/w
Solvent Methanol
Temperature Room temperature
Reaction Time Until H₂ uptake ceases

Coupling of Quinazoline and Benzoate Fragments

Nucleophilic Aromatic Substitution

4-Chloro-6,7-dimethoxyquinazoline reacts with ethyl 4-aminobenzoate under basic conditions:

  • Base : K₂CO₃
  • Solvent : DMF
  • Temperature : 50°C (18 h)
  • Yield : 88% (analogous reaction)

Mechanistic Insight :
The chloro group at position 4 of the quinazoline undergoes displacement by the primary amine of ethyl 4-aminobenzoate, facilitated by the electron-withdrawing quinazoline ring.

Process Optimization Strategies

Solvent Selection for Cyclocondensation

  • 2-Methoxyethanol vs. Formamide :
    • 2-Methoxyethanol increases yield from 10–20% to 85% by enhancing reagent solubility and stabilizing intermediates.

Catalyst Recycling in Esterification

  • Neodymium sesquioxide (Nd₂O₃) retains activity after 10 cycles, reducing waste and cost.

Chlorination Efficiency

  • POCl₃/N,N-Diethylaniline vs. Thionyl Chloride :
    • POCl₃ system achieves 86% yield vs. <50% with SOCl₂.

Characterization and Quality Control

Spectroscopic Data

  • ¹H-NMR (CDCl₃) :
    • Quinazoline protons: δ 7.85 (s, 1H, C5-H), δ 6.95 (s, 1H, C8-H).
    • Ethyl benzoate: δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂).

Chromatographic Purity

  • HPLC purity >98% achieved via crystallization from acetonitrile.

Environmental and Industrial Considerations

Waste Reduction

  • Solid Catalysts : Nd₂O₃ replaces liquid acids, eliminating spent acid waste.
  • Solvent Recovery : Toluene and DMF are distilled and reused, adhering to green chemistry principles.

Scalability

  • Batch hydrogenation and continuous-flow esterification enable kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Cancer Treatment

Numerous studies have highlighted the efficacy of quinazoline derivatives in treating various cancers:

  • Breast Cancer: Research indicates that compounds similar to Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate can inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth and survival .
  • Lung Cancer: The compound has shown potential in preclinical models for treating lung cancer by disrupting angiogenic signaling pathways, leading to reduced tumor size and improved survival rates .

Treatment of Hyperproliferative Disorders

Beyond oncology, this compound may also be relevant in treating other hyperproliferative conditions such as:

  • Psoriasis: The anti-proliferative properties could be beneficial in managing skin disorders characterized by excessive cell growth .
  • Benign Prostatic Hyperplasia (BPH): Its ability to inhibit cell proliferation may extend to conditions like BPH, where abnormal cell growth occurs in the prostate gland .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • A study reported an IC50 value indicating effective inhibition of cell viability at low concentrations, suggesting strong anti-cancer activity .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • In murine models of breast cancer, administration of the compound resulted in a marked decrease in tumor volume compared to control groups. Histological analyses confirmed reduced vascularization within tumors, supporting its role as an angiogenesis inhibitor .

Comparative Data Table

Application AreaMechanism of ActionEfficacy Indicators
Breast CancerKDR inhibition leading to apoptosisSignificant reduction in tumor size
Lung CancerDisruption of angiogenic signalingImproved survival rates
PsoriasisAnti-proliferative effectsDecreased lesion size
Benign Prostatic HyperplasiaInhibition of abnormal cell proliferationReduced prostate volume

Conclusion and Future Directions

This compound presents a multifaceted approach to treating various diseases characterized by abnormal cell proliferation and angiogenesis. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic applications.

Future studies should focus on:

  • Clinical Trials: To assess safety and efficacy in humans.
  • Combination Therapies: Exploring synergistic effects with existing cancer therapies to enhance treatment outcomes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with signal transduction pathways that regulate cell growth and division. This makes it a promising candidate for the development of targeted cancer therapies .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / ID Core Structure Substituents/Linkers Hypothesized Impact on Properties
Target Compound Quinazoline 6,7-dimethoxy; amino-benzoate ester High kinase affinity; moderate solubility
I-6230 Pyridazine Pyridazin-3-yl; phenethylamino Reduced kinase selectivity due to pyridazine core
I-6232 Pyridazine 6-methylpyridazin-3-yl; phenethylamino Increased lipophilicity from methyl group
I-6273 Isoxazole Methylisoxazol-5-yl; phenethylamino Enhanced metabolic stability (isoxazole)
I-6373 Isoxazole 3-methylisoxazol-5-yl; phenethylthio Thioether linker may improve membrane permeability
I-6473 Isoxazole 3-methylisoxazol-5-yl; phenethoxy Ethoxy group reduces solubility vs. methoxy
Ethyl 4-{[(6,7-dimethyl-3-oxo...quinoxalinyl)acetyl]amino}benzoate Quinoxaline 6,7-dimethyl; 3-oxo; acetyl linker Quinoxaline core may alter target specificity

Key Observations:

Core Heterocycle: Quinazoline (target compound) and quinoxaline () share aromaticity but differ in nitrogen positioning. Quinoxalines are less common in kinase inhibitors, suggesting divergent target profiles. Pyridazine (I-6230, I-6232) and isoxazole (I-6273, I-6373, I-6473) cores reduce similarity to kinase-inhibitor scaffolds, likely diminishing EGFR affinity compared to quinazoline.

methyl groups (quinoxaline analog in ), which may enhance target binding but reduce metabolic stability. Thioether (I-6373) and ethoxy (I-6473) linkers alter solubility and bioavailability; thioethers often increase lipophilicity, while ethoxy groups reduce polarity.

Biological Activity

Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties. The compound can be synthesized through a multi-step process involving the reaction of 6,7-dimethoxyquinazoline with ethyl 4-aminobenzoate. The general synthetic route involves:

  • Formation of the Quinazoline Core : The initial step typically involves the synthesis of the 6,7-dimethoxyquinazoline backbone from readily available starting materials.
  • Amine Coupling : The quinazoline derivative is then coupled with ethyl 4-aminobenzoate under suitable conditions to form the target compound.

Anticancer Properties

The biological activity of this compound has been primarily evaluated for its anticancer potential. Studies indicate that quinazoline derivatives exhibit inhibitory effects on various cancer cell lines through multiple mechanisms:

  • Inhibition of Tyrosine Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. This compound has shown promising activity against specific RTKs associated with tumor growth.
  • Apoptosis Induction : Research has demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have suggested that this compound may possess antimicrobial activity. In vitro assays have indicated effectiveness against certain bacterial strains, although further investigations are necessary to fully characterize its spectrum of activity.

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of this compound against human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control treatments. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, confirming apoptotic cell death.

Case Study 2: Mechanistic Insights

Another study investigated the mechanism of action using Western blot analysis. It was found that treatment with this compound led to the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic factors (Bax), supporting its role in promoting apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityAssessed ModelObserved EffectReference
Anticancer (MCF-7 Cells)Breast Cancer Cell LineIC50 = 15 µM
Apoptosis InductionMCF-7 CellsIncreased sub-G1 phase
Antimicrobial ActivityVarious Bacterial StrainsEffective against S. aureus

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves coupling 4-aminobenzoate derivatives with functionalized quinazoline precursors. For example, reacting ethyl 4-aminobenzoate with 6,7-dimethoxyquinazolin-4-yl derivatives under mild reflux conditions in ethanol or dioxane. Catalysts like glacial acetic acid can enhance coupling efficiency, while purification via crystallization or column chromatography ensures purity . Optimization may involve adjusting solvent polarity (e.g., dichloromethane/hexane for crystallization) and monitoring reaction progress via TLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of methoxy, amino, and ester groups. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with quinazoline substitution .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and dihedral angles, critical for verifying the planar quinazoline core and substituent orientations. Hydrogen-bonding networks (e.g., N–H···O) can also be identified .
  • IR Spectroscopy : Peaks at ~1720 cm1^{-1} (ester C=O) and ~3350 cm1^{-1} (N–H stretch) validate functional groups .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Methodology :

  • Antitumor Screening : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at varying concentrations (e.g., 1–100 µM) to determine IC50_{50} values. Positive controls (e.g., cisplatin) validate assay sensitivity .
  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria. Zones of inhibition are compared to standard antibiotics .
  • Protein Binding : Bradford assays ( ) quantify protein interactions, while fluorescence quenching studies assess binding constants .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multi-step syntheses?

  • Methodology :

  • Stepwise Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent (e.g., dioxane vs. ethanol), and stoichiometry. For example, excess hydrazine hydrate in dioxane improves cyclization efficiency in heterocyclic intermediates .
  • Byproduct Analysis : HPLC-MS identifies impurities (e.g., unreacted starting materials), guiding recrystallization or gradient elution protocols .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For instance, discrepancies in IC50_{50} values may arise from differing cell viability protocols .
  • Metabolic Stability Tests : Microsomal assays (e.g., liver S9 fractions) evaluate compound stability, as rapid degradation in certain media can falsely reduce observed activity .

Q. How does the substitution pattern on the quinazoline ring influence structure-activity relationships (SAR)?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with modified methoxy positions (e.g., 5,6- vs. 6,7-dimethoxy) or halogen substitutions.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosine kinases. For example, 6,7-dimethoxy groups may enhance hydrophobic interactions with kinase ATP-binding pockets .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., quinazoline N1) .

Q. What advanced techniques elucidate the compound’s mechanism of action in modulating enzyme activity?

  • Methodology :

  • Kinase Inhibition Assays : Radiometric 32P^{32}P-ATP transfer assays quantify inhibition of EGFR or VEGFR2 kinases. IC50_{50} values correlate with dimethylaminoquinazoline substituent bulk .
  • Surface Plasmon Resonance (SPR) : Real-time kinetics (e.g., konk_{on}, koffk_{off}) reveal binding to recombinant enzymes .
  • Cryo-EM : Resolve inhibitor-enzyme complexes to identify conformational changes induced by the benzoate ester moiety .

Methodological Considerations Table

TechniqueApplication ExampleKey ParametersReferences
X-ray CrystallographyResolving dihedral angles in the quinazoline coreSHELX refinement, RR-factor < 0.05
HPLC-MSPurity analysis and byproduct identificationC18 column, 0.1% formic acid gradient
Molecular DockingPredicting kinase binding modesAutoDock Vina, ΔG < -8 kcal/mol
SPRKinetic analysis of enzyme inhibitionFlow rate 30 µL/min, immobilization pH 7.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.